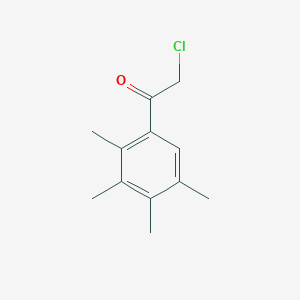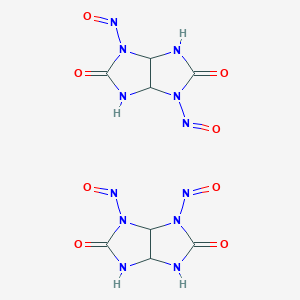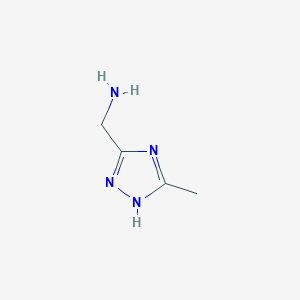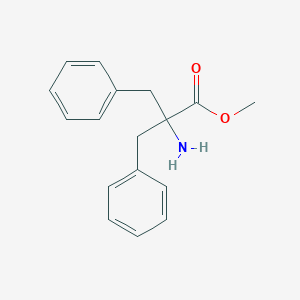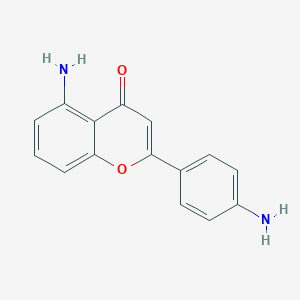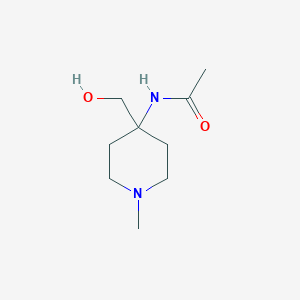
4-Acetamido-4-hydroxymethyl-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-4-hydroxymethyl-1-methylpiperidine, also known as AMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that possesses unique chemical properties, making it a useful tool for scientific research.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
4-Acetamido-4-hydroxymethyl-1-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain and inflammation, improve cognitive function, and reduce the growth of cancer cells. Additionally, it has been shown to have a protective effect on the liver and kidneys, making it a potential therapeutic agent for the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Acetamido-4-hydroxymethyl-1-methylpiperidine in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, one of the limitations of using 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is its potential toxicity, which can cause adverse effects in laboratory animals.
Direcciones Futuras
There are several future directions for the use of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. Additionally, it may be useful in the development of new treatments for liver and kidney diseases. Further research is also needed to fully understand the mechanism of action of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine and to identify any potential side effects associated with its use.
In conclusion, 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is a useful tool for scientific research with potential applications in various fields. Its ease of synthesis and availability make it a valuable resource for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-Acetamido-4-hydroxymethyl-1-methylpiperidine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
141652-71-3 |
|---|---|
Nombre del producto |
4-Acetamido-4-hydroxymethyl-1-methylpiperidine |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-9(7-12)3-5-11(2)6-4-9/h12H,3-7H2,1-2H3,(H,10,13) |
Clave InChI |
JHGJZJGWJBZWHD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCN(CC1)C)CO |
SMILES canónico |
CC(=O)NC1(CCN(CC1)C)CO |
Sinónimos |
Acetamide, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


